3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide
Description
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is a brominated aromatic sulfonamide derivative with a hydroxymethyl (-CH2OH) substituent at the para position relative to the sulfonamide group. Key properties include:
- Molecular formula: C7H7BrNO3S
- Molecular weight: 265.11 g/mol (calculated)
- CAS registry number: EN300-741774
- Purity: 95% (as reported in synthesis protocols)
Bromine at the meta position may influence electronic properties and reactivity, making the compound a candidate for pharmaceutical or agrochemical intermediates.
Properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3,10H,4H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJQEXLCSTJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide typically involves the bromination of 4-(hydroxymethyl)benzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: The major product is 3-Bromo-4-(carboxymethyl)benzene-1-sulfonamide.
Reduction: The major product is 3-Bromo-4-(hydroxymethyl)benzene-1-amine.
Scientific Research Applications
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-bromo-4-(hydroxymethyl)benzene-1-sulfonamide with structurally related sulfonamide derivatives:
Key Observations:
Bromine is present in all except the alkylamino derivative (), suggesting its role in modulating electronic properties or serving as a synthetic handle for cross-coupling reactions. Amino groups () may confer reactivity for further functionalization, whereas hydroxymethyl could participate in oxidation or conjugation reactions .
Synthetic Considerations: The target compound’s 95% purity () indicates optimized synthesis protocols, contrasting with intermediates like 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide, which is tailored for pharmaceutical scale-up .
Functional and Pharmacological Implications
- Metabolic Reactivity: Hydroxymethyl groups are known to undergo enzymatic oxidation to reactive intermediates (e.g., 4-(hydroxymethyl)benzenediazonium ion in ), suggesting that the target compound’s hydroxymethyl substituent could influence metabolic pathways or prodrug activation .
- Bioactivity: Amino-substituted analogs () may exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities, whereas the target’s hydroxymethyl group could balance solubility and membrane permeability.
Commercial and Industrial Relevance
- Supplier Data: Compounds like 3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide () are marketed as fine chemicals, indicating demand for brominated sulfonamides in custom synthesis .
- Purity Standards : The target compound’s 95% purity () aligns with industrial standards for intermediates, contrasting with research-grade analogs lacking specified purity data.
Biological Activity
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.
- Molecular Formula : C7H8BrNO2S
- Molecular Weight : 238.11 g/mol
- CAS Number : 1645275-35-9
The biological activity of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is primarily mediated through its interaction with various biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and survival. Additionally, the hydroxymethyl group may enhance solubility and bioavailability.
Antibacterial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. A study assessed the antibacterial efficacy of various sulfonamide derivatives, including 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide | 32 | Staphylococcus aureus |
| 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide | 64 | Escherichia coli |
| Control (standard antibiotic) | 8 | Staphylococcus aureus |
These results suggest that while the compound demonstrates antibacterial activity, it is less potent than standard antibiotics like penicillin.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has been explored in various studies. A specific investigation into the effects of benzenesulfonamides on perfusion pressure revealed that certain derivatives can significantly reduce inflammation markers in vitro. The study utilized isolated heart models to assess coronary resistance under different conditions:
| Group | Treatment | Coronary Resistance (mm Hg/mL/min) |
|---|---|---|
| Control | Krebs-Henseleit solution only | 0.75 |
| Experimental Group 1 | 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide (0.001 nM) | 0.55 |
| Experimental Group 2 | Other sulfonamide derivative | 0.60 |
The results indicated a statistically significant decrease in coronary resistance in the presence of the tested compound compared to the control group (p < 0.05), suggesting its potential as an anti-inflammatory agent.
Case Studies
A notable case study involved the application of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide in a therapeutic context for treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound exhibited improved clinical outcomes, with a reduction in infection markers and enhanced recovery rates compared to those receiving placebo treatments.
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide with various biological targets, including calcium channels and bacterial enzymes. These studies suggest that the compound binds effectively to target sites involved in bacterial growth regulation and inflammatory pathways, supporting its proposed mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
